1,2,3-Thiadiazole, 4-(2-phenylethenyl)-
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Overview
Description
1,2,3-Thiadiazole, 4-(2-phenylethenyl)- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Thiadiazole, 4-(2-phenylethenyl)- can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- often involves optimizing the synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis have been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazole, 4-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1,2,3-Thiadiazole, 4-(2-phenylethenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit replication processes, making it effective against bacterial and cancer cells . Additionally, it may disrupt membrane integrity in fungal cells, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family, known for its broad spectrum of biological activities.
2-Phenyl-1,3,4-thiadiazole: Exhibits similar properties and applications, particularly in medicinal chemistry.
Uniqueness
1,2,3-Thiadiazole, 4-(2-phenylethenyl)- stands out due to its unique structural features and specific biological activities. Its ability to interact with various molecular targets and pathways makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
80491-23-2 |
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Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
4-(2-phenylethenyl)thiadiazole |
InChI |
InChI=1S/C10H8N2S/c1-2-4-9(5-3-1)6-7-10-8-13-12-11-10/h1-8H |
InChI Key |
LLWUWMROYZSXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CSN=N2 |
Origin of Product |
United States |
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